molecular formula C18H18ClNO5 B2965294 [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1288670-03-0

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No. B2965294
CAS RN: 1288670-03-0
M. Wt: 363.79
InChI Key: XIXFSEZMWAVFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as quinazolinones and quinazolines are often synthesized for their biopharmaceutical activities .

Scientific Research Applications

Metabolism and Toxicology Studies

Compounds with structural similarities to "[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate" have been studied for their metabolism and potential toxicological effects. For example, chloroacetamide herbicides such as acetochlor and metolachlor, which share some structural features with the compound , undergo complex metabolic activation pathways leading to DNA-reactive products. Studies on human and rat liver microsomes show different metabolic rates and pathways, shedding light on species-specific metabolism and potential toxicological implications (Coleman et al., 2000).

Environmental Degradation and Treatment

Research on the environmental degradation and treatment of related compounds, such as metolachlor, provides insights into the potential environmental impact and remediation strategies for similar compounds. The photoassisted Fenton reaction has been demonstrated as an effective method for the complete oxidation of metolachlor in water, leading to the mineralization of the compound into inorganic products. This suggests that advanced oxidation processes could be applicable for the degradation of complex organic compounds, including "[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate" (Pignatello & Sun, 1995).

Synthetic Applications

The structural components of the compound suggest potential utility in synthetic chemistry. For instance, compounds with methoxy and acetate groups have been used as intermediates in the synthesis of complex molecules. A study on the synthesis and crystal structure of a depside derivative, which shares some functional group similarities, demonstrates the potential for using such compounds in synthesizing structurally complex and biologically active molecules (Lv et al., 2009).

Corrosion Inhibition

Quinoxalines and related compounds have been explored for their corrosion inhibition properties on metals in acidic environments. Theoretical studies on compounds containing similar functional groups to "[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate" have shown a relationship between molecular structure and inhibition efficiency, indicating potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-6-4-3-5-12(15)9-18(22)25-11-17(21)20-13-7-8-16(24-2)14(19)10-13/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFSEZMWAVFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.